(1R,2R,3S)-3-Aminocyclohexane-1,2-diol

Description

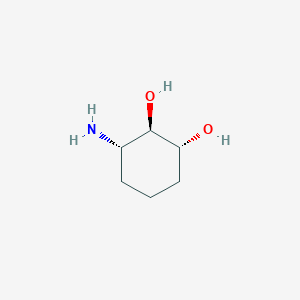

(1R,2R,3S)-3-Aminocyclohexane-1,2-diol is a chiral cyclohexane derivative featuring a vicinal diol (1,2-diol) and a primary amine at the 3-position. The compound’s cyclohexane backbone provides conformational flexibility, while the amino and hydroxyl groups enable hydrogen bonding and coordination with biological targets or metal ions .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(1R,2R,3S)-3-aminocyclohexane-1,2-diol |

InChI |

InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5+,6+/m0/s1 |

InChI Key |

IAOKKNKPIZZHDX-KVQBGUIXSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@@H](C1)O)O)N |

Canonical SMILES |

C1CC(C(C(C1)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves the reduction of nitrocyclohexane derivatives. One common method starts with (1R,2r,3S)-2-nitrocyclohexane-1,3-diol, which is synthesized by reacting glutaric dialdehyde with nitromethane in the presence of sodium hydroxide . The nitro group is then reduced to an amino group using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods ensure high yields and purity, making the compound suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S)-3-Aminocyclohexane-1,2-diol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be further reduced to remove the hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products

Major products formed from these reactions include cyclohexanone derivatives, cyclohexane carboxylic acids, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound is widely utilized as an intermediate in the synthesis of more complex organic molecules. Its unique stereochemistry allows for stereoselective synthesis, making it valuable in producing specific enantiomers required in pharmaceuticals and agrochemicals .

Reactivity and Functionalization

The compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes and reduction to yield more reduced amine derivatives. Additionally, nucleophilic substitution reactions enable the introduction of diverse functional groups onto the cyclohexane ring.

Biological Applications

Enzyme Mechanism Studies

In biological research, (1R,2R,3S)-3-Aminocyclohexane-1,2-diol serves as a substrate in biochemical assays to study enzyme mechanisms. Its ability to interact with specific molecular targets makes it useful for investigating the activity of enzymes and receptors .

Pharmaceutical Development

The compound has been explored for its potential in drug development. For instance, it has been used in the synthesis of E-selectin antagonists which play a role in mediating leukocyte recruitment during inflammatory responses . This application highlights its importance in developing therapeutic agents targeting inflammatory diseases.

Case Studies

Industrial Applications

In industrial settings, this compound is used for producing fine chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its role in continuous flow processes enhances efficiency and sustainability compared to traditional batch methods .

Mechanism of Action

The mechanism of action of (1R,2R,3S)-3-Aminocyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

a) Cyclohexane vs. Cyclopentane Backbone

- (1R,2S,3R)-3-Aminocyclopentane-1,2-diol hydrochloride (CAS: 98632-80-5): Ring size: Cyclopentane (5-membered ring) introduces greater ring strain and altered conformational preferences compared to cyclohexane.

b) Amino vs. Methyl Substituents

- (1R,2R,3S)-3-Methylcyclohexane-1,2-diol (PubChem CID: 11893928): Substituent: A methyl group replaces the amino group, reducing polarity and hydrogen-bonding capacity.

c) Amino vs. Nitro Groups

- (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol (CAS: 38150-01-5): Functional group: The nitro group is electron-withdrawing, altering electronic properties and reactivity.

Functional Group and Reactivity

Stereochemical Variations

- (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol (CAS: 83465-22-9): Additional hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity.

- Rel-(1R,2R,3R)-3-(Dibenzylamino)cyclohexane-1,2-diol (CAS: 868771-01-1): Bulky dibenzylamino group reduces solubility but enhances lipophilicity for membrane penetration .

Biological Activity

(1R,2R,3S)-3-Aminocyclohexane-1,2-diol is a chiral compound that has garnered attention in both biological and medicinal chemistry. Its unique stereochemistry allows for the exploration of enzyme-substrate interactions and the development of therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by its hydroxyl and amino functional groups, which enable it to participate in various chemical reactions such as oxidation, reduction, and substitution. These properties make it a versatile building block in organic synthesis and a model for studying chirality in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of hydroxyl and amino groups facilitates hydrogen bonding and other interactions critical for modulating enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes by competing with substrates or altering enzyme conformation.

- Receptor Binding : It may interact with receptors, influencing signaling pathways involved in various physiological processes.

- Chirality Effects : The stereochemistry significantly impacts its binding affinity and biological activity, making it a valuable tool for studying chiral interactions in biological systems.

Biological Applications

Research has indicated several potential applications for this compound:

- Therapeutic Development : The compound is being explored as a scaffold for developing new drugs targeting specific enzymes and receptors. Its derivatives show promise in treating conditions such as cancer and neurodegenerative diseases .

- Model Compound : It serves as a model for understanding the behavior of chiral molecules in biological environments. Studies have utilized this compound to investigate enzyme mechanisms and the effects of chirality on biological activity.

Case Studies

Several studies have highlighted the biological significance of this compound:

- E-selectin Antagonists : Research has demonstrated that derivatives of this compound can act as effective E-selectin antagonists. These compounds mimic GlcNAc and have shown potential in inhibiting cell adhesion processes relevant to inflammation and cancer metastasis .

- Neuroprotective Effects : In animal models, compounds based on this compound have shown neuroprotective effects against neurotoxins like quinolinic acid and 6-hydroxydopamine. These findings suggest potential applications in treating neurodegenerative diseases like Huntington's disease and Parkinson's disease .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (1R,2R,3S)-3-Aminocyclohexane-1,2-diol?

- Methodological Answer : Enantioselective synthesis often employs kinetic resolution (KR) or catalytic asymmetric methods. For example, chiral tetrapeptide catalysts can achieve stereoselective acylation of vicinal diols, as demonstrated in cyclohexane-1,2-diol derivatives. DFT calculations show lower activation barriers for trans-(1R,2R) diols, favoring KR over cis-isomers . For amino-substituted analogs like this compound, protecting-group strategies (e.g., Boc for amines) combined with enzymatic or organocatalytic desymmetrization may be required to preserve stereochemical integrity during synthesis.

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous stereochemical assignment, as seen in E-selectin ligand co-crystallization studies .

- NMR : - and -NMR coupled with NOESY/ROESY can confirm spatial arrangements of hydroxyl and amino groups.

- Circular Dichroism (CD) : Detects chiral centers by analyzing Cotton effects, especially useful for comparing synthetic batches to reference spectra.

- HPLC-MS with chiral columns : Validates enantiopurity (>98% ee) and detects trace stereoisomers .

Q. How does the amino group in position 3 influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer : The 3-amino group acts as a directing group in reactions like epoxidation or acylation. For instance, in cyclohexane-diol derivatives, amino groups participate in hydrogen-bonding networks that stabilize transition states during stereoselective transformations. In catalytic deoxydehydration (DODH), the amino group may coordinate with Mo or Re catalysts, altering reaction pathways (e.g., favoring cleavage over olefin formation in aromatic diols) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the interaction of this compound with biological targets like E-selectin?

- Methodological Answer : Molecular dynamics (MD) simulations of glycomimetic complexes (e.g., E-selectin*sLex) reveal high-affinity binding conformations. For this compound, replacing GlcNAc with methylcyclohexane-diol moieties (as in ) stabilizes catch-bond interactions via hydrophobic packing and hydrogen bonds. DFT can calculate binding energies and transition states for acyl transfer or chiral recognition, guiding rational drug design .

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to targets (e.g., enzymes) in vitro.

- Pharmacokinetic profiling : Measures bioavailability and metabolite formation using LC-MS/MS.

- Mutagenesis studies : Identifies critical residues in target proteins (e.g., GldA enzyme’s reactive conformations for dihydroxy-diene substrates) .

- SAXS or Cryo-EM : Captures dynamic binding states in solution, as used for E-selectin* complexes .

Q. How do steric and electronic effects of the 3-amino group impact catalytic DODH vs. oxidative cleavage pathways?

- Methodological Answer : In Mo-catalyzed reactions, bulky amino groups may hinder coordination to metal centers, favoring oxidative cleavage (e.g., benzaldehyde formation from 1,2-diphenylethane-diols) over DODH. Electronic effects (e.g., NH as an electron donor) can stabilize intermediates. Comparative studies using substituted analogs (e.g., Boc-protected vs. free NH) and kinetic isotope effects (KIE) elucidate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.